molecular formula C13H13NO4 B13697540 Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13697540
M. Wt: 247.25 g/mol
InChI Key: YDKMVFTYRXEMRJ-UHFFFAOYSA-N
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Description

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a dimethylamino group and a chromene ring, which imparts distinct fluorescence properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 7-(dimethylamino)-2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-14(2)9-5-4-8-6-10(12(15)17-3)13(16)18-11(8)7-9/h4-7H,1-3H3

InChI Key

YDKMVFTYRXEMRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

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